molecular formula C15H16N2O B11179961 3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B11179961
M. Wt: 240.30 g/mol
InChI Key: RAECOROVJFTENO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern on both the benzamide and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3,4-dimethyl-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O/c1-10-6-7-13(9-12(10)3)15(18)17-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H,16,17,18)

InChI Key

RAECOROVJFTENO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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